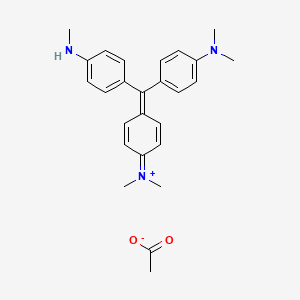
Bivamelagon
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bivamelagon is a small molecule drug that acts as a melanocortin receptor 4 (MC4R) agonist. It was initially developed by LG Chem Life Science Innovation Center, Inc. and is currently being researched for its potential therapeutic applications in treating conditions such as hypothalamic obesity, proopiomelanocortin deficiency, and leptin receptor deficiency .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bivamelagon involves multiple steps, including the formation of the core structure and subsequent functionalization. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving common reagents and catalysts used in medicinal chemistry .
Industrial Production Methods
Industrial production of this compound likely involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include steps such as purification, crystallization, and quality control to meet regulatory standards for pharmaceutical production .
Análisis De Reacciones Químicas
Types of Reactions
Bivamelagon undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: This compound can undergo substitution reactions where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired chemical transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and analogs of the original compound, which may have different pharmacological properties .
Aplicaciones Científicas De Investigación
Bivamelagon has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the melanocortin receptor pathway and its role in various physiological processes.
Biology: Investigated for its effects on metabolic pathways and energy homeostasis.
Medicine: Explored as a potential therapeutic agent for treating obesity and related metabolic disorders.
Industry: Utilized in the development of new drugs targeting the melanocortin receptor pathway
Mecanismo De Acción
Bivamelagon exerts its effects by acting as an agonist of the melanocortin receptor 4 (MC4R). This receptor is involved in regulating energy homeostasis, appetite, and body weight. By activating MC4R, this compound can influence these physiological processes, making it a potential treatment for conditions like obesity and metabolic disorders .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Bivamelagon include other MC4R agonists such as:
Setmelanotide: Another MC4R agonist used for treating obesity due to genetic disorders.
Bremelanotide: An MC4R agonist used for treating hypoactive sexual desire disorder.
Uniqueness
This compound is unique in its specific molecular structure and its potential therapeutic applications. While other MC4R agonists exist, this compound’s distinct chemical properties and pharmacological profile make it a promising candidate for further research and development .
Propiedades
Número CAS |
2641595-54-0 |
|---|---|
Fórmula molecular |
C35H53ClN4O4 |
Peso molecular |
629.3 g/mol |
Nombre IUPAC |
N-[(3S,5S)-1-[(3S,4R)-1-tert-butyl-4-(4-chlorophenyl)pyrrolidine-3-carbonyl]-5-(morpholine-4-carbonyl)pyrrolidin-3-yl]-2-methyl-N-(4-methylcyclohexyl)propanamide |
InChI |
InChI=1S/C35H53ClN4O4/c1-23(2)32(41)40(27-13-7-24(3)8-14-27)28-19-31(34(43)37-15-17-44-18-16-37)39(20-28)33(42)30-22-38(35(4,5)6)21-29(30)25-9-11-26(36)12-10-25/h9-12,23-24,27-31H,7-8,13-22H2,1-6H3/t24?,27?,28-,29-,30+,31-/m0/s1 |
Clave InChI |
QLOCFNAGHBVTJD-JBHFHXMJSA-N |
SMILES isomérico |
CC1CCC(CC1)N([C@H]2C[C@H](N(C2)C(=O)[C@@H]3CN(C[C@H]3C4=CC=C(C=C4)Cl)C(C)(C)C)C(=O)N5CCOCC5)C(=O)C(C)C |
SMILES canónico |
CC1CCC(CC1)N(C2CC(N(C2)C(=O)C3CN(CC3C4=CC=C(C=C4)Cl)C(C)(C)C)C(=O)N5CCOCC5)C(=O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-benzyl-5-chloro-N-[4-(hydroxymethyl)phenyl]-1H-indole-2-carboxamide](/img/structure/B12376656.png)
![(1R,4Z,9S)-8-(dideuterio(113C)methylidene)-4,11,11-trimethylbicyclo[7.2.0]undec-4-ene](/img/structure/B12376657.png)





![(1R,5S)-N-[(7S,13S)-20-[5-(4-cyclopropylpiperazin-1-yl)-2-[(1S)-1-methoxyethyl]pyridin-3-yl]-21-ethyl-17,17-dimethyl-8,14-dioxo-15-oxa-4-thia-9,21,27,28-tetrazapentacyclo[17.5.2.12,5.19,13.022,26]octacosa-1(25),2,5(28),19,22(26),23-hexaen-7-yl]-3-oxabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B12376704.png)





